RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE

Catalog No.
S3038464
CAS No.
2137432-91-6
M.F
C7H12ClNO3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CA...

CAS Number

2137432-91-6

Product Name

RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1

InChI Key

TTWWPEFTTXFCCU-PATRPMPQSA-N

SMILES

C1COC2C1NC(C2)C(=O)O.Cl

Solubility

not available

Canonical SMILES

C1COC2C1NC(C2)C(=O)O.Cl

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl

Sustainable Chemistry

Scientific Field: Green Chemistry Application Summary: The synthesis of pyrrole derivatives from renewable feedstocks like cellulose and chitin is a significant advancement in sustainable chemistry . Methods: The process involves the reaction of D-glucosamine and pyruvic acid, optimized to yield a 50% production of pyrrole-2-carboxylic acid (PCA) under controlled conditions . Results: Temperature variant NMR studies provided insights into the reaction, establishing a PCA-based chemical space from bio-feedstock bases .

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: Carboxylic acids, including pyrrole derivatives, are used to obtain small molecules and macromolecules, which are fundamental in organic synthesis . Methods: These compounds participate in various organic reactions such as substitution, elimination, oxidation, and coupling due to their highly polar nature . Results: The versatility of these compounds enables the synthesis of a wide range of chemicals, including natural and synthetic polymers .

Nanotechnology

Scientific Field: Nanoscience Application Summary: In nanotechnology, carboxylic acid derivatives serve as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Methods: The carboxylic group’s affinity for forming hydrogen bonds with polar compounds allows for effective surface modification of nanoparticles . Results: This application leads to the creation of nanomaterials with enhanced properties for use in various technological applications .

Asymmetric Synthesis

Scientific Field: Synthetic Chemistry Application Summary: Furo[2,3-b]pyrrole derivatives are synthesized using multicomponent and multicatalytic asymmetric methods for potential pharmaceutical applications . Methods: The synthesis involves a dual catalytic system combining a gold complex and a chiral phosphoric acid, leading to high stereoselectivity . Results: The method provides a new avenue for creating complex molecular structures with specific chirality, which is crucial in drug development .

Heterocyclic Chemistry

Scientific Field: Medicinal Chemistry Application Summary: Furo[3,2-b]pyrroles are synthesized following the Hemetsberger–Knittel protocol, which is significant for creating compounds with pharmacological activity . Methods: The protocol includes nucleophilic substitution, Knoevenagel condensation, and thermolysis to promote intramolecular cyclocondensation . Results: The synthesis leads to heteropentalenes, which are structures containing multiple heteroatoms, important for their biological activity .

Material Science

Scientific Field: Material Science Application Summary: Pyrrole derivatives are utilized in material science due to their electronic properties, making them suitable for various applications, including conductive materials . Methods: The synthesis of these derivatives often involves complex heterogeneous catalysis, utilizing metals and nanomaterials . Results: The resulting pyrrole-based materials exhibit properties that are valuable in the development of new materials for electronic devices .

RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride is a complex organic compound characterized by a unique bicyclic structure. This compound features a furo-pyrrole framework, which is significant in various biochemical applications. Its chemical formula is C7H11ClNO3C_7H_{11}ClNO_3 with a molecular weight of approximately 179.62 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments, which is beneficial for biological assays and

The chemical reactivity of RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride can be explored through various organic reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, making it useful as a weak acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Reduction: The compound may undergo reduction reactions, converting the carboxylic acid to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The presence of the hydrochloride group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the chlorine atom .

Research indicates that compounds with similar structures to RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects: Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases.
  • Anti-inflammatory Activity: Similar compounds have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .

The synthesis of RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride typically involves several steps:

  • Formation of the Furo-Pyrrole Core: The initial step usually involves cyclization reactions of appropriate precursors under controlled conditions to form the furo-pyrrole structure.
  • Carboxylation: Introducing the carboxylic acid functionality can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
  • Hydrochlorination: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid to enhance solubility and stability .

RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for drug development targeting microbial infections or neurodegenerative diseases.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Biochemical Assays: The compound's solubility and stability make it suitable for use in biochemical assays and screening processes .

Interaction studies of RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride focus on its binding affinity and activity against specific biological targets. These studies may involve:

  • Molecular Docking Simulations: To predict how this compound interacts with target proteins or enzymes.
  • In Vitro Assays: Evaluating its efficacy against microbial strains or cell lines to assess its therapeutic potential.
  • Mechanistic Studies: Understanding how structural features influence its biological activity through structure-activity relationship analyses .

RAC-(3AR,6AR)-hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid hydrochloride can be compared with several similar compounds:

Compound NameStructureUnique Features
(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrroleStructureLacks carboxylic acid functionality
RAC-(3aR,6aR)-hexahydro-1H-furo[3,4-b]pyrroleStructureDifferent stereochemistry; less polar
RAC-tert-butyl (3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1’-carboxylateStructureMore complex structure with additional functional groups

These compounds share core structural features but differ in functional groups and stereochemistry, which significantly influences their reactivity and biological properties .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

193.0505709 g/mol

Monoisotopic Mass

193.0505709 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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